molecular formula C19H21ClN2O2 B2550151 3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034365-26-7

3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2550151
CAS No.: 2034365-26-7
M. Wt: 344.84
InChI Key: CCJCPQSSOIRUEF-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on related compounds includes the study of molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity. For instance, the detailed analysis of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine -4-yl) methanone (CPPPM) molecule has been carried out, highlighting its vibrational study, HOMO-LUMO energy distribution, molecular electrostatic potential (MEP), and antimicrobial activity. Docking simulations have also been performed to further understand its interactions at a molecular level (Sivakumar et al., 2021).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as those involving Co(III) complexes with amine ligands like morpholine, pyrrolidine, and piperidine, have been reported. These studies typically explore the complex's crystal structure, spectroscopic properties, and potential interactions, offering insights into how similar compounds might be synthesized and utilized (Amirnasr et al., 2001).

Optical and Electronic Properties

Research into the optical and electronic properties of compounds like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) has uncovered significant insights into their potential as nonlinear optical materials. Investigations into their vibrational modes, HOMO-LUMO gap, electrostatic potential maps, and nonlinear optical properties such as second and third harmonic generation indicate potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Antimicrobial and Antitumor Activities

Several related compounds have been evaluated for their antimicrobial and antitumor activities, with studies involving molecular docking and synthesis indicating their potential in medical applications. For instance, novel pyrazoline derivatives have been synthesized and assessed for their anti-inflammatory and antibacterial activities, showcasing the medicinal chemistry relevance of these compounds (Ravula et al., 2016).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-3-1-2-15(14-16)4-5-19(23)22-12-8-18(9-13-22)24-17-6-10-21-11-7-17/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJCPQSSOIRUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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